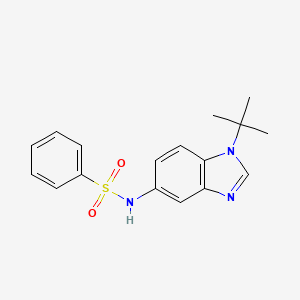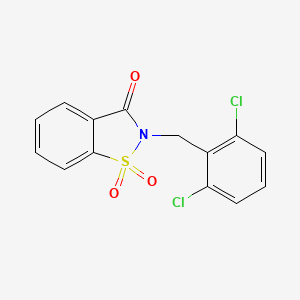![molecular formula C15H15NO2S B5792383 methyl 2-{[(2-methylphenyl)amino]thio}benzoate](/img/structure/B5792383.png)
methyl 2-{[(2-methylphenyl)amino]thio}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{[(2-methylphenyl)amino]thio}benzoate, also known as MTA, is a chemical compound that has been widely used in scientific research due to its unique properties. MTA belongs to the class of thioesters and is commonly used as a reagent for the synthesis of various compounds.
作用機序
Methyl 2-{[(2-methylphenyl)amino]thio}benzoate acts as a thiol reagent, which means that it can react with thiol groups present in proteins and other biomolecules. This reaction can result in the formation of disulfide bonds, which can affect the structure and function of the biomolecule. methyl 2-{[(2-methylphenyl)amino]thio}benzoate has also been found to inhibit the activity of enzymes that contain thiol groups, such as glutathione S-transferase.
Biochemical and Physiological Effects:
methyl 2-{[(2-methylphenyl)amino]thio}benzoate has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which makes it a potential anticancer agent. methyl 2-{[(2-methylphenyl)amino]thio}benzoate has also been found to inhibit the growth of bacteria, which makes it a potential antibacterial agent. Additionally, methyl 2-{[(2-methylphenyl)amino]thio}benzoate has been found to have antioxidant activity, which can protect cells from oxidative stress.
実験室実験の利点と制限
One of the advantages of using methyl 2-{[(2-methylphenyl)amino]thio}benzoate in lab experiments is its ease of synthesis. methyl 2-{[(2-methylphenyl)amino]thio}benzoate can be synthesized using simple and inexpensive reagents. Another advantage is its versatility, as it can be used in the synthesis of various compounds. However, one of the limitations of using methyl 2-{[(2-methylphenyl)amino]thio}benzoate is its reactivity with thiol groups, which can affect the structure and function of biomolecules. Additionally, methyl 2-{[(2-methylphenyl)amino]thio}benzoate can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of methyl 2-{[(2-methylphenyl)amino]thio}benzoate in scientific research. One direction is the synthesis of new compounds using methyl 2-{[(2-methylphenyl)amino]thio}benzoate as a reagent, which can have potential applications in various fields such as medicine and agriculture. Another direction is the study of the mechanism of action of methyl 2-{[(2-methylphenyl)amino]thio}benzoate, which can provide insights into its potential therapeutic applications. Additionally, the development of new methods for the synthesis and purification of methyl 2-{[(2-methylphenyl)amino]thio}benzoate can improve its efficiency and reduce its toxicity.
合成法
Methyl 2-{[(2-methylphenyl)amino]thio}benzoate can be synthesized through a simple reaction between 2-methylaniline and 2-chlorobenzoic acid using thionyl chloride as a reagent. The reaction results in the formation of methyl 2-{[(2-methylphenyl)amino]thio}benzoate as a yellow crystalline solid. The purity of the compound can be improved by recrystallization.
科学的研究の応用
Methyl 2-{[(2-methylphenyl)amino]thio}benzoate has been widely used in scientific research as a reagent for the synthesis of various compounds. It has been used in the synthesis of benzothiazoles, which have shown promising antitumor activity. methyl 2-{[(2-methylphenyl)amino]thio}benzoate has also been used in the synthesis of sulfonamides, which have been found to have antibacterial activity. Additionally, methyl 2-{[(2-methylphenyl)amino]thio}benzoate has been used in the synthesis of pyrimidines, which have been found to have antiviral activity.
特性
IUPAC Name |
methyl 2-(2-methylanilino)sulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-11-7-3-5-9-13(11)16-19-14-10-6-4-8-12(14)15(17)18-2/h3-10,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUMVYFFXVIWFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NSC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-ethylbenzyl)amino]benzenesulfonamide](/img/structure/B5792304.png)
![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5792309.png)
![N-{[(5-chloro-2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5792310.png)
![3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5792312.png)
![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-methoxyacetamide](/img/structure/B5792327.png)
![4,5-bis(4-methoxyphenyl)-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile](/img/structure/B5792328.png)

![4-nitro-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5792340.png)

![N-(4-chlorophenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5792352.png)
![methyl {4-[(2-chlorobenzoyl)amino]phenyl}acetate](/img/structure/B5792363.png)
![N-(3-methylphenyl)-6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5792373.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5792377.png)
![1-[4-(benzyloxy)benzyl]-4-methylpiperazine](/img/structure/B5792391.png)